![molecular formula C22H20N4O2 B2374017 3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide CAS No. 2034246-00-7](/img/structure/B2374017.png)

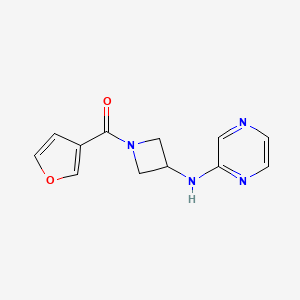

3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide” is a chemical compound. It has been mentioned in the context of Rh-catalyzed asymmetric reductive dearomatization of multi-nitrogen polycyclic pyrazolo .

Synthesis Analysis

The synthesis of similar compounds has been realized for the first time by two strategies to afford chiral 4,5,6,7-tetrahydropyrazolo . This method also provides an efficient approach for the synthesis of the powerful BTK inhibitor, zanubrutinib .Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its name. It contains several functional groups, including a phenyl group, a pyrazolo group, a pyridin group, a benzo[c]isoxazole group, and a carboxamide group .Chemical Reactions Analysis

The compound has been involved in Rh-catalyzed asymmetric reductive dearomatization reactions . This reaction strategy has been used to afford chiral 4,5,6,7-tetrahydropyrazolo .Scientific Research Applications

Synthetic Chemistry Applications Compounds with structural similarities to 3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide serve as key intermediates in the synthesis of complex heterocyclic structures. Studies detail the synthetic pathways involving pyrazole, isoxazole, and pyrimidine derivatives, highlighting their utility in constructing diverse molecular architectures. For example, the experimental and theoretical studies on the functionalization reactions of related heterocyclic compounds demonstrate the versatility of these frameworks in organic synthesis (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).

Medicinal Chemistry and Biological Evaluation In medicinal chemistry, derivatives of this compound and related compounds have been explored for their potential biological activities. Several studies report the synthesis and biological evaluation of novel pyrazolopyrimidines and isoxazole derivatives as anticancer, anti-5-lipoxygenase agents, and antiallergic compounds. For instance, research into pyrazolopyrimidine derivatives has shown significant activity in cytotoxic and anti-inflammatory assays, indicating their potential as therapeutic agents (A. Rahmouni et al., 2016).

Antimicrobial and Antifungal Activities Compounds analogous to this compound have been investigated for their antimicrobial and antifungal activities. Research demonstrates that certain synthesized heterocyclic derivatives exhibit promising antimicrobial properties against a range of pathogens, including Mycobacterium tuberculosis. These studies suggest the potential utility of these compounds in developing new antimicrobial agents (Ganesh Samala et al., 2013).

Mechanism of Action

Target of Action

The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .

Mode of Action

The compound acts as a core protein allosteric modulator (CpAM) . It effectively inhibits a wide range of nucleoside-resistant HBV mutants . The compound interacts with the HBV core protein, leading to changes in its conformation and subsequently inhibiting the virus’s ability to replicate .

Biochemical Pathways

The compound affects the HBV replication pathway . By modulating the conformation of the HBV core protein, it disrupts the normal functioning of the virus, thereby inhibiting its replication .

Result of Action

The result of the compound’s action is the inhibition of HBV replication . This leads to a decrease in the viral load, which is beneficial in the treatment of HBV infections .

Properties

IUPAC Name |

3-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-2,1-benzoxazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c27-22(23-13-17-14-24-26-11-5-4-8-20(17)26)16-9-10-19-18(12-16)21(28-25-19)15-6-2-1-3-7-15/h1-3,6-7,9-10,12,14H,4-5,8,11,13H2,(H,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZZLDITWMABTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C=N2)CNC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]piperidin-4-yl}acetamide hydrochloride](/img/structure/B2373934.png)

![2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoline](/img/structure/B2373939.png)

![N-([2,3'-bipyridin]-3-ylmethyl)furan-3-carboxamide](/img/structure/B2373943.png)

![N-(4-methoxyphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2373946.png)

![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2373947.png)

![4-(3-fluorophenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2373948.png)

![3-(4-Fluorophenyl)-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2373951.png)

![1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)piperidine-3-carboxylic acid](/img/structure/B2373954.png)

![4-(tert-butyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2373957.png)